molecular formula C18H25N3O2 B2890939 tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate CAS No. 1223379-07-4

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate

Cat. No. B2890939
M. Wt: 315.417
InChI Key: RKPTZUCMGFGTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the CAS Number: 1223379-07-4 . It has a molecular weight of 315.42 . The IUPAC name for this compound is tert-butyl 1-(4-cyanobenzyl)-4-piperidinylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” has a molecular weight of 315.42 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Process Development and Synthesis : The compound tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate and its derivatives have been extensively researched in the field of organic synthesis. One study detailed the practical and scalable synthesis of a closely related compound, highlighting the preparation of an intermediate in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via a one-pot, two-step telescoped sequence from readily available materials, using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the product in >97% purity (Li et al., 2012).

Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, has been identified as an important intermediate for small molecule anticancer drugs. A study established a rapid and high yield synthetic method for this compound, providing a foundation for the development and optimization of anti-tumor inhibitors (Zhang et al., 2018).

Piperidine Derivatives and Inhibitors Synthesis : A research focused on synthesizing a naphthyridone p38 MAP kinase inhibitor, a compound potentially useful for treating rheumatoid arthritis and psoriasis, employed tert-butylpiperidinyl as a key intermediate. The innovative synthesis involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the utility of piperidine derivatives in synthesizing biologically active compounds (Chung et al., 2006).

Vandetanib Intermediate Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The study detailing its synthesis reported a three-step process, emphasizing the relevance of these compounds in the pharmaceutical industry (Wang et al., 2015).

properties

IUPAC Name

tert-butyl N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTZUCMGFGTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate

Citations

For This Compound
1
Citations
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.